Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate
Description
Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate is a structurally complex heterocyclic compound featuring a fused thiazolo-triazole core substituted with a furan-2-yl group, a hydroxyl group, and a 4-nitrophenyl moiety. The piperidine ring at the N1 position is further functionalized with an ethyl carboxylate group. The compound’s structural elucidation likely employs X-ray crystallography tools like the SHELX program suite, a standard for small-molecule refinement .
Properties
IUPAC Name |
ethyl 1-[[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]-(4-nitrophenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O6S/c1-2-33-22(30)15-9-11-26(12-10-15)18(14-5-7-16(8-6-14)28(31)32)19-21(29)27-23(35-19)24-20(25-27)17-4-3-13-34-17/h3-8,13,15,18,29H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQQNUGNQNTCRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate is a complex organic compound that exhibits significant biological activity. This article explores its synthesis, biological properties, and potential applications in medicine.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The key steps often include:
- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Furan Moiety : The furan ring is introduced via electrophilic substitution or coupling reactions.
- Piperidine Derivation : The piperidine ring is synthesized using standard amine alkylation techniques.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole and thiazole moieties exhibit notable antimicrobial properties. For instance:
- Antibacterial Effects : Ethyl derivatives of thiazolo[3,2-b][1,2,4]triazoles have shown activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. Studies report minimum inhibitory concentrations (MIC) in the range of 10–50 µg/mL for these pathogens .
- Antifungal Properties : Some derivatives also demonstrate antifungal activity against Candida species, with varying degrees of effectiveness depending on the substituents present on the triazole ring .
Antiviral Activity
The compound has been investigated for its antiviral potential. Triazole derivatives are known to inhibit viral replication by interfering with viral enzymes. In vitro studies suggest that similar compounds can inhibit the replication of viruses such as influenza and HIV .
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds with similar structures:
- Cell Line Studies : Compounds with a 1,2,4-triazole scaffold have been tested against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). Some derivatives exhibited IC50 values as low as 6.2 µM against HCT-116 cells .
Case Studies
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Study on Antimicrobial Efficacy :
- A series of thiazole and triazole derivatives were synthesized and screened for antimicrobial activity.
- Results indicated that modifications in the side chains significantly influenced activity levels against both gram-positive and gram-negative bacteria.
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Anticancer Evaluation :
- A study evaluated the cytotoxic effects of various triazole derivatives on MCF-7 breast cancer cells.
- The findings revealed that certain substitutions led to enhanced cytotoxicity compared to standard chemotherapeutic agents like cisplatin.
Data Summary Table
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures to Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate demonstrate significant antimicrobial properties. For instance, compounds featuring the furan and triazole moieties have been evaluated for their antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms .
Anti-inflammatory Properties
The thiazole and nitrophenyl groups present in the compound are associated with anti-inflammatory activities. Studies on similar piperidine derivatives have shown their potential in reducing inflammation through various biochemical pathways . The compound's structure may allow it to inhibit pro-inflammatory cytokines effectively.
Anticancer Potential
Compounds containing thiazole and triazole rings have been investigated for their anticancer properties. This compound may exhibit cytotoxic effects on cancer cell lines due to its ability to interfere with cellular processes involved in tumor growth .
Case Studies and Research Findings
Several studies have documented the biological activities of compounds related to this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound shares a thiazolo[3,2-b][1,2,4]triazole scaffold with analogs but differs in substituents and heterocyclic appendages. A closely related compound, Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate (CAS 898367-02-7), provides a basis for comparison . Key structural differences are summarized below:
Functional Group Analysis
- The 4-nitrophenyl group’s strong electron-withdrawing nature may polarize the molecule, affecting solubility and reactivity. The 3-fluorophenyl group in the analog balances lipophilicity and electronegativity, favoring halogen-bond interactions .
Heterocyclic Base :
Hypothetical SAR Considerations
While direct biological data for the target compound are unavailable, structure-activity relationship (SAR) trends can be inferred:
- Aromatic vs. Alkyl Substituents : Furan’s aromaticity may favor interactions with aromatic residues in enzyme active sites, whereas ethyl groups might prioritize hydrophobic pockets.
- Nitro vs. Fluoro Groups : The nitro group’s electron-withdrawing effect could stabilize negative charges in transition states during enzymatic reactions, while fluorine’s electronegativity may enhance binding specificity.
- Piperidine vs.
Table 1: Theoretical Property Comparison
Notes:
- Predicted LogP values indicate the compound may have better membrane penetration due to its ethyl and fluorine substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
